molecular formula C10H9ClFNO B7555780 N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide

N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide

Cat. No. B7555780
M. Wt: 213.63 g/mol
InChI Key: NWGWNDONSWTREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide, also known as CFTRinh-172, is a chemical compound that has been extensively studied for its potential therapeutic applications in cystic fibrosis. This compound is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which plays a crucial role in the regulation of chloride and bicarbonate transport across epithelial cells.

Mechanism of Action

N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide inhibits the CFTR channel by binding to a specific site on the protein. This prevents the channel from opening and allowing the movement of chloride and bicarbonate ions across epithelial cells. The exact mechanism by which N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide binds to the CFTR protein is not fully understood, but it is thought to involve interactions with specific amino acid residues on the protein.
Biochemical and Physiological Effects:
N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide has been shown to have several biochemical and physiological effects. It has been shown to improve the function of the CFTR protein in cells from cystic fibrosis patients. It has also been shown to reduce the viscosity of mucus in the lungs of cystic fibrosis patients. In addition, N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide has been shown to reduce inflammation and improve lung function in animal models of cystic fibrosis.

Advantages and Limitations for Lab Experiments

N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of the CFTR channel, which makes it a valuable tool for studying the function of this channel in cells and tissues. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments.
However, there are also some limitations to the use of N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide in lab experiments. It can be toxic at high concentrations, which can limit its use in certain experiments. In addition, it is important to use appropriate controls when using N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide to ensure that any observed effects are due to inhibition of the CFTR channel and not to non-specific effects of the compound.

Future Directions

There are several future directions for research on N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide. One area of research is the development of more potent and specific inhibitors of the CFTR channel. This could lead to the development of more effective therapies for cystic fibrosis and other diseases that involve dysfunction of the CFTR protein.
Another area of research is the investigation of the mechanisms by which N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide binds to the CFTR protein. This could provide insights into the structure and function of the CFTR protein and could lead to the development of new therapies for cystic fibrosis and other diseases.
Finally, there is a need for further research on the safety and toxicity of N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide. This will be important for the development of new therapies for cystic fibrosis and other diseases that involve dysfunction of the CFTR protein.

Synthesis Methods

The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide involves the reaction of 3-chloro-4-fluorobenzylamine with prop-2-enoyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography. The purity and identity of the compound are confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the lungs, pancreas, and other organs. It is caused by mutations in the CFTR gene, which encodes the CFTR protein. CFTR is a chloride channel that regulates the movement of chloride and bicarbonate ions across epithelial cells. Mutations in the CFTR gene result in the production of a defective CFTR protein, which leads to the accumulation of thick, sticky mucus in the lungs and other organs.
N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide has been shown to be a potent inhibitor of the CFTR channel, which makes it a promising candidate for the treatment of cystic fibrosis. Studies have shown that N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide can improve the function of the CFTR protein in cells from cystic fibrosis patients. It has also been shown to reduce the viscosity of mucus in the lungs of cystic fibrosis patients.

properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO/c1-2-10(14)13-6-7-3-4-9(12)8(11)5-7/h2-5H,1,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGWNDONSWTREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide

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